molecular formula C133H216N44O38 B12784230 Fibrin-derived peptide bbeta15-42 CAS No. 88650-17-3

Fibrin-derived peptide bbeta15-42

Cat. No.: B12784230
CAS No.: 88650-17-3
M. Wt: 3039.4 g/mol
InChI Key: VMBMPWDYGGTLGE-YCDUMSDXSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

FX-06 is synthesized through peptide synthesis techniques, which involve the sequential addition of amino acids to form the desired peptide chain. The synthesis typically employs solid-phase peptide synthesis (SPPS), a method that allows for the efficient and precise assembly of peptides. The reaction conditions for SPPS include the use of protecting groups to prevent unwanted side reactions, coupling reagents to facilitate the formation of peptide bonds, and cleavage reagents to release the peptide from the solid support .

Industrial Production Methods

Industrial production of FX-06 follows similar principles as laboratory-scale synthesis but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the peptide. This includes the use of automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and lyophilization for drying the final product .

Chemical Reactions Analysis

Types of Reactions

FX-06 primarily undergoes interactions with proteins and cellular receptors rather than traditional chemical reactions like oxidation or reduction. Its primary mode of action involves binding to VE-Cadherin, a protein found in endothelial cells .

Common Reagents and Conditions

The synthesis of FX-06 involves common peptide synthesis reagents such as:

Major Products Formed

The major product formed from the synthesis of FX-06 is the peptide itself, which is then purified and characterized to ensure its structural integrity and biological activity .

Mechanism of Action

FX-06 exerts its effects by binding to VE-Cadherin, a protein located on the surface of endothelial cells. This binding restores the barrier function of the endothelium, preventing vascular leak and leukocyte transmigration. By stabilizing the endothelial barrier, FX-06 helps to mitigate the severity of conditions associated with increased vascular permeability, such as inflammation, hemorrhage, and shock .

Comparison with Similar Compounds

FX-06 is unique in its specific interaction with VE-Cadherin and its ability to restore endothelial barrier function. Similar compounds that also target endothelial cells and vascular permeability include:

In comparison to these compounds, FX-06’s unique peptide structure and specific binding to VE-Cadherin make it a promising candidate for therapeutic applications in conditions involving endothelial dysfunction.

Properties

CAS No.

88650-17-3

Molecular Formula

C133H216N44O38

Molecular Weight

3039.4 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[(2S)-2-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[2-[[2-[[2-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C133H216N44O38/c1-9-71(6)105(122(207)170-90(66-178)106(191)152-64-100(183)150-63-99(182)151-65-101(184)157-87(58-74-36-38-76(180)39-37-74)114(199)165-84(129(214)215)29-17-49-149-133(143)144)171-121(206)95-33-21-53-175(95)127(212)97-35-23-55-177(97)128(213)96-34-22-54-176(96)124(209)73(8)155-118(203)92-30-19-51-173(92)125(210)82(27-15-47-147-131(139)140)163-112(197)85(56-69(2)3)166-117(202)91(67-179)169-120(205)93-31-18-50-172(93)123(208)72(7)154-107(192)80(40-42-102(185)186)161-111(196)81(41-43-103(187)188)162-110(195)79(26-14-46-146-130(137)138)159-108(193)77(24-10-12-44-134)158-109(194)78(25-11-13-45-135)160-116(201)89(60-104(189)190)167-113(198)86(57-70(4)5)168-119(204)94-32-20-52-174(94)126(211)83(28-16-48-148-132(141)142)164-115(200)88(156-98(181)61-136)59-75-62-145-68-153-75/h36-39,62,68-73,77-97,105,178-180H,9-35,40-61,63-67,134-136H2,1-8H3,(H,145,153)(H,150,183)(H,151,182)(H,152,191)(H,154,192)(H,155,203)(H,156,181)(H,157,184)(H,158,194)(H,159,193)(H,160,201)(H,161,196)(H,162,195)(H,163,197)(H,164,200)(H,165,199)(H,166,202)(H,167,198)(H,168,204)(H,169,205)(H,170,207)(H,171,206)(H,185,186)(H,187,188)(H,189,190)(H,214,215)(H4,137,138,146)(H4,139,140,147)(H4,141,142,148)(H4,143,144,149)/t71-,72-,73-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,105-/m0/s1

InChI Key

VMBMPWDYGGTLGE-YCDUMSDXSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](C)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC8=CN=CN8)NC(=O)CN

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(C)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C7CCCN7C(=O)C(CCCNC(=N)N)NC(=O)C(CC8=CN=CN8)NC(=O)CN

Origin of Product

United States

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